2-Propylbenzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURBQKSUZFYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Propylbenzene 1 Sulfonyl Chloride
Direct Chlorosulfonation Routes
Direct chlorosulfonation involves the introduction of a chlorosulfonyl group (–SO₂Cl) onto the aromatic ring of propylbenzene (B89791) in a single electrophilic aromatic substitution step. This approach is often favored for its atom economy and straightforwardness.
Chlorosulfonation of Propylbenzene and its Derivatives
The direct reaction of propylbenzene with a chlorosulfonating agent is the most common method for preparing the corresponding sulfonyl chloride. However, the reaction conditions must be carefully controlled to manage yield and isomeric purity.
Chlorosulfonic acid (ClSO₃H) is the most prevalent reagent for the direct chlorosulfonation of aryl hydrocarbons like propylbenzene. google.compageplace.de The reaction is typically performed by adding the hydrocarbon to an excess of chlorosulfonic acid. The molar ratio of chlorosulfonic acid to the aryl hydrocarbon is a critical parameter, with ratios of 2.4 to 3.5 moles of the acid per mole of hydrocarbon being common to ensure complete conversion. google.com The reaction temperature is another key variable that requires careful control, with procedures reporting temperatures ranging from ambient (25-30°C) to moderately elevated (40-70°C). google.com Reaction times can extend for several hours to drive the reaction to completion. google.comgoogle.com
In some process variations, a two-stage reaction is employed. The first stage involves sulfonation of the aromatic ring with a stoichiometric amount of chlorosulfonic acid to form the sulfonic acid intermediate. In the second stage, a chlorinating agent such as thionyl chloride (SOCl₂) is added to the reaction mixture to convert the sulfonic acid into the desired sulfonyl chloride. google.comgoogle.com This two-step approach can offer better control over the reaction. The reaction with thionyl chloride is typically carried out at temperatures between 60°C and 120°C. google.com
Table 1: Optimized Reaction Conditions for Direct Chlorosulfonation
| Parameter | Condition | Source(s) |
|---|---|---|
| Primary Reagent | Chlorosulfonic Acid (ClSO₃H) | google.compageplace.de |
| Secondary Reagent | Thionyl Chloride (SOCl₂) | google.comgoogle.com |
| Molar Ratio (ClSO₃H:Aryl) | 2.4:1 to 3.5:1 | google.com |
| Reaction Temperature | 25°C to 70°C | google.comgoogle.com |
| Reaction Time | 2 to 6 hours | google.com |
The n-propyl group is an electron-donating substituent that activates the benzene (B151609) ring towards electrophilic aromatic substitution. As an activating group, it directs incoming electrophiles to the ortho and para positions. quora.comquora.com Consequently, the direct chlorosulfonation of n-propylbenzene yields a mixture of two primary isomeric products: 2-propylbenzene-1-sulfonyl chloride (the ortho product) and 4-propylbenzene-1-sulfonyl chloride (the para product).
The ratio of these isomers is influenced by both electronic and steric factors. While the propyl group electronically activates both the ortho and para positions, the para position is sterically less hindered. This generally leads to the para-isomer being the major product. Data from the analogous nitration of n-propylbenzene shows a significant preference for the para position, a trend that is expected to hold for chlorosulfonation. uliege.be The separation of the desired this compound from the isomeric mixture often requires purification techniques like fractional distillation or chromatography.
Table 2: Typical Regioselectivity in Electrophilic Substitution of n-Propylbenzene
| Position | Product | Typical Distribution (%)* | Influencing Factors | Source(s) |
|---|---|---|---|---|
| Ortho | This compound | 28 - 47 | Electronic activation, steric hindrance | uliege.be |
| Meta | 3-propylbenzene-1-sulfonyl chloride | 3 - 5 | Minor product, electronically disfavored | uliege.be |
| Para | 4-propylbenzene-1-sulfonyl chloride | 48 - 69 | Electronic activation, sterically favored | uliege.be |
\Note: Percentages are based on nitration data, which is indicative of the expected regioselectivity for chlorosulfonation.*
To improve reaction rates and selectivity, catalytic approaches have been explored. In processes that utilize a two-step sulfonation followed by chlorination with thionyl chloride, catalysts such as dimethylformamide (DMF) have been employed as "sulfonation auxiliaries". google.comgoogle.com These catalysts can facilitate the conversion of the intermediate sulfonic acid to the sulfonyl chloride. While specific data for propylbenzene is limited, these general methods are applicable to the synthesis of alkylbenzene sulfonyl chlorides.
Mechanistic Aspects of Direct Sulfonyl Chloride Formation
The direct formation of this compound proceeds via the well-established mechanism of electrophilic aromatic substitution. libretexts.orglibretexts.org
Generation of the Electrophile : The active electrophile is generated from chlorosulfonic acid. While often depicted simply as the chlorosulfonium ion (SO₂Cl⁺), it can also be considered as a complex or adduct involving sulfur trioxide (SO₃), which is a powerful electrophile and a component of chlorosulfonic acid equilibria. pageplace.delibretexts.org
Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the propylbenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. libretexts.org The positive charge in this intermediate is delocalized across the ring but is preferentially stabilized on the carbons ortho and para to the electron-donating propyl group.
Deprotonation and Restoration of Aromaticity : In the final step, a weak base, such as a chloride ion (Cl⁻) or a hydrogen sulfate (B86663) ion (HSO₄⁻) present in the reaction medium, abstracts a proton from the sp³-hybridized carbon atom of the sigma complex to which the sulfonyl group is attached. libretexts.org This step restores the aromatic sextet, leading to the formation of the stable this compound product.
Indirect Synthesis Routes from Sulfur-Containing Precursors
Indirect methods offer an alternative approach, often providing superior regiochemical control, by starting with a propylbenzene derivative that already contains a sulfur-based functional group at the desired position.
One of the most straightforward indirect methods is the chlorination of pre-formed 2-propylbenzenesulfonic acid. This sulfonic acid can be prepared and then converted to the target sulfonyl chloride. The transformation is reliably achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.comorgsyn.orgmasterorganicchemistry.com This route ensures that the sulfonyl chloride group is exclusively at the 2-position, avoiding the formation of the para-isomer.
Another powerful regioselective method starts from 2-propylaniline (B158001). nih.gov This process utilizes a Sandmeyer-type reaction sequence. First, the amino group of 2-propylaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting 2-propyldiazenylium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. This sequence, known as sulfo-de-diazoniation, cleanly replaces the diazonium group with a chlorosulfonyl group, yielding pure this compound.
A further potential indirect route involves the oxidative chlorination of 2-propylthiophenol. nih.gov Thiophenols can be oxidized and chlorinated in a single step to form sulfonyl chlorides. This is typically accomplished by treating the thiophenol with chlorine gas in an aqueous or acidic medium. This method also guarantees the formation of the desired 2-isomer.
Conversion from Sulfonic Acids and Their Salts
The transformation of sulfonic acids and their corresponding salts into sulfonyl chlorides is a classical and widely employed method. This approach typically involves the use of a chlorinating agent to replace the hydroxyl or salt counter-ion with a chlorine atom.
Utilization of Phosphoryl Chlorides and Related Chlorinating Agents
A traditional and effective method for the synthesis of sulfonyl chlorides from sulfonic acids or their salts involves the use of phosphorus-based chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). orgsyn.org For instance, benzenesulfonyl chloride can be prepared by reacting sodium benzenesulfonate (B1194179) with either PCl₅ at elevated temperatures or with POCl₃. orgsyn.org The reaction with PCl₅ often requires heating for an extended period to ensure complete conversion. orgsyn.org
Other chlorinating agents have also been explored to overcome the harsh conditions and byproducts associated with phosphorus chlorides. For example, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) has been introduced as a novel and efficient chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild, solvent-free conditions at room temperature. organic-chemistry.org This method offers high efficiency, short reaction times, and excellent regioselectivity, making it a practical alternative. organic-chemistry.org Similarly, cyanuric chloride has been utilized as a chlorinating agent in the presence of a base like triethylamine (B128534). organic-chemistry.orgekb.eg
The choice of chlorinating agent can significantly impact the reaction conditions and yield. Below is a comparison of various chlorinating agents used for the synthesis of sulfonyl chlorides from sulfonic acids.
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Pentachloride (PCl₅) | High temperature (e.g., 170-180°C) orgsyn.org | Effective for a broad range of substrates | Harsh conditions, formation of solid byproducts |
| Phosphorus Oxychloride (POCl₃) | High temperature orgsyn.org | Generally good yields | Harsh conditions, can require long reaction times |
| Thionyl Chloride (SOCl₂) | Often used with a catalyst, variable temperatures lookchem.com | Readily available, gaseous byproducts | Can be corrosive and require careful handling |
| Cyanuric Chloride | Room temperature to elevated temperatures organic-chemistry.orgekb.eg | Milder conditions compared to phosphorus halides | May require a base and longer reaction times |
| TAPC | Room temperature, solvent-free organic-chemistry.org | Mild conditions, high efficiency, short reaction times | Reagent may not be as readily available as others |
One-Pot Conversion Strategies
To improve efficiency and simplify procedures, one-pot strategies for the conversion of sulfonic acids to sulfonyl chlorides and subsequent derivatives have been developed. These methods circumvent the need to isolate the often-reactive sulfonyl chloride intermediate.
A notable one-pot method involves the use of trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to convert sulfonic acids into sulfonyl chlorides, which can then be reacted in situ with sodium azide (B81097) to form sulfonyl azides in excellent yields under mild conditions. lookchem.comresearchgate.net This approach avoids the isolation of the potentially hazardous sulfonyl chloride. lookchem.com
Another innovative one-pot synthesis involves the use of copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in the same pot to produce sulfonamides. nih.govprinceton.edu This method is advantageous as it starts from readily available carboxylic acids and does not require pre-functionalization. nih.gov
Furthermore, a one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids has been developed using cyanuric chloride and potassium bifluoride (KHF₂), with a phase transfer catalyst. nih.govsemanticscholar.org While this produces sulfonyl fluorides, it highlights the trend towards developing convenient one-pot procedures from sulfonic acid derivatives. nih.gov
Synthesis from Sulfonamides via Activation Methods
An alternative route to sulfonyl chlorides involves the activation of the much less reactive sulfonamide group. This is particularly useful for late-stage functionalization of complex molecules where the sulfonamide is already present.
Activation with Pyrylium (B1242799) Salts and Related Reagents
A significant advancement in this area is the use of pyrylium salts, such as Pyry-BF₄, to activate primary sulfonamides for conversion into sulfonyl chlorides. nih.gov This method allows for the transformation of the poorly nucleophilic NH₂ group of the sulfonamide into a good leaving group, facilitating the formation of the sulfonyl chloride. nih.gov The reaction is typically carried out in the presence of a chloride source like magnesium chloride (MgCl₂) and proceeds under mild conditions, tolerating a wide variety of functional groups. nih.gov This makes it a valuable tool for the late-stage modification of complex, drug-like molecules. nih.gov The resulting sulfonyl chloride can then be reacted with various nucleophiles to generate a diverse range of sulfonamide derivatives, sulfonates, and other related compounds. nih.gov
A similar strategy has been employed for the synthesis of sulfonyl fluorides from sulfonamides, where the in situ generated sulfonyl chloride is treated with potassium fluoride (B91410). researchgate.net
Halogen Exchange Methodologies
While direct synthesis of this compound from its corresponding sulfonamide via halogen exchange is less common, the principle of halogen exchange is a fundamental concept in the synthesis of sulfonyl halides. The more prevalent application of this concept is the conversion of sulfonyl chlorides to other sulfonyl halides, such as sulfonyl fluorides, by treatment with a fluoride source like potassium fluoride. nih.govsemanticscholar.org This demonstrates the feasibility of interconverting sulfonyl halides, which could be conceptually applied to the synthesis of sulfonyl chlorides from other sulfonyl derivatives under appropriate conditions.
Preparation from Thiols via Oxidative Chlorination
The direct conversion of thiols to sulfonyl chlorides through oxidative chlorination is a powerful and efficient synthetic route. organic-chemistry.orgorganic-chemistry.org This method avoids the pre-oxidation of the thiol to a sulfonic acid, streamlining the synthetic process.
A variety of oxidizing systems have been developed for this transformation. A highly effective reagent system is the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂), which allows for the rapid and high-yielding conversion of aromatic, heterocyclic, and aliphatic thiols to their corresponding sulfonyl chlorides at room temperature. organic-chemistry.org Another efficient system employs hydrogen peroxide in the presence of zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides with high purity and short reaction times. organic-chemistry.org
Other notable methods include the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid or with tetrabutylammonium (B224687) chloride and water. organic-chemistry.org These methods provide good yields and can be adapted for one-pot syntheses of sulfonamides by subsequent reaction with amines. organic-chemistry.orgorganic-chemistry.org Additionally, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been shown to be a mild and efficient reagent for the oxidative chlorination of thiols. organic-chemistry.org
A continuous flow, metal-free protocol has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen, offering an environmentally conscious alternative with good yields. nih.gov
The table below summarizes various oxidative chlorination methods for the synthesis of sulfonyl chlorides from thiols.
| Oxidizing System | Typical Conditions | Advantages |
| H₂O₂ / SOCl₂ | Room temperature, short reaction time organic-chemistry.org | Highly reactive, excellent yields, mild conditions organic-chemistry.org |
| H₂O₂ / Zirconium Tetrachloride | Mild conditions, short reaction times organic-chemistry.org | High purity, avoids harsh reagents organic-chemistry.org |
| N-Chlorosuccinimide (NCS) / HCl or (TBA)Cl/H₂O | Mild conditions organic-chemistry.org | Good yields, applicable to one-pot sulfonamide synthesis organic-chemistry.org |
| Nitrate Salt / Chlorotrimethylsilane | Mild conditions organic-chemistry.org | High selectivity, clean reaction organic-chemistry.org |
| HNO₃ / HCl / O₂ (Flow Reactor) | Continuous flow nih.gov | Metal-free, environmentally favorable nih.gov |
Generation from Sulfonyl Hydrazides
An alternative and efficient route to sulfonyl chlorides is the conversion of sulfonyl hydrazides. mdpi.comnih.govnortheastern.edu Sulfonyl hydrazides are stable, crystalline solids that can be easily prepared and stored, making them attractive precursors. nih.gov
The conversion of sulfonyl hydrazides to sulfonyl chlorides can be achieved rapidly and under mild conditions using N-chlorosuccinimide (NCS). mdpi.comresearchgate.net The typical procedure involves reacting the sulfonyl hydrazide with two equivalents of NCS in an acetonitrile (B52724) (CH₃CN) solvent at room temperature. researchgate.netresearchgate.net These reactions are often clean, highly selective, and produce the desired sulfonyl chlorides in excellent yields, frequently up to 99%. nih.govnih.gov
The reaction is generally complete within a few hours. researchgate.netresearchgate.net The methodology has a broad scope and is tolerant of various functional groups on the aromatic ring. While the specific conversion of 2-propylbenzene-1-sulfonyl hydrazide is not explicitly detailed in the cited literature, the successful application of this method to a wide range of substituted benzenesulfonyl hydrazides demonstrates its applicability. The table below illustrates the scope of this transformation with various substrates. researchgate.net
Table 1: Scope of Sulfonyl Chloride Synthesis from Sulfonyl Hydrazides using NCS Conditions: Sulfonyl hydrazide (0.3 mmol), NCS (0.6 mmol), in CH₃CN (2.0 mL) at room temperature for 2 hours under air.
| Entry | Starting Sulfonyl Hydrazide | Product | Yield (%) |
| 1 | 4-Methylbenzenesulfonohydrazide | 4-Methylbenzene-1-sulfonyl chloride | 99 |
| 2 | 4-Methoxybenzenesulfonohydrazide | 4-Methoxybenzene-1-sulfonyl chloride | 95 |
| 3 | 4-Chlorobenzenesulfonohydrazide | 4-Chlorobenzene-1-sulfonyl chloride | 96 |
| 4 | 4-Bromobenzenesulfonohydrazide | 4-Bromobenzene-1-sulfonyl chloride | 95 |
| 5 | 3-Methylbenzenesulfonohydrazide | 3-Methylbenzene-1-sulfonyl chloride | 97 |
| 6 | Naphthalene-2-sulfonyl hydrazide | Naphthalene-2-sulfonyl chloride | 92 |
This method's robustness is further highlighted by its successful scale-up to the gram scale without a significant loss in yield. mdpi.comresearchgate.net
Novel and Green Synthetic Approaches
Recent research has focused on developing more sustainable and user-friendly methods for synthesizing sulfonyl chlorides and related compounds, aiming to reduce the reliance on harsh reagents and improve safety profiles.
Due to the high reactivity and moisture sensitivity of sulfonyl chlorides, which can make them difficult to handle and store, researchers have developed more stable mimics. chemistryviews.orgacs.org Pentafluorophenyl sulfonate esters have emerged as potential replacements. chemistryviews.org These esters are less reactive than their sulfonyl chloride counterparts but can still engage in similar reactions. A novel synthesis for these mimics uses aryl boronic acids and a palladium catalyst, avoiding the need for sulfonic acid precursors which have limited availability. chemistryviews.org
Another significant development is the use of stable surrogates for gaseous sulfur dioxide (SO₂), a key reagent in some synthetic routes. The charge-transfer complex of 1,4-diazabicyclo[2.2.2]octane and sulfur dioxide, known as DABSO, serves as a bench-stable, solid SO₂ source. organic-chemistry.orgacs.org This allows for Sandmeyer-type reactions to produce sulfonyl chlorides from anilines under much safer and more practical conditions. organic-chemistry.orgacs.org
Significant strides have been made in creating environmentally benign protocols for sulfonyl chloride synthesis. One prominent green method involves the oxidative chlorosulfonation of S-alkylisothiourea salts, which are readily prepared from inexpensive thiourea (B124793) and alkyl halides. researchgate.netthieme-connect.com This reaction can be performed using household bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂) as the oxidant. organic-chemistry.org A key advantage of using N-chlorosuccinimide (NCS) in this process is that the succinimide (B58015) byproduct can be recovered from the aqueous phase and recycled back into NCS, making the method more sustainable. organic-chemistry.orgresearchgate.netthieme-connect.com
Photocatalysis represents another frontier in green synthesis. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from aryldiazonium salts. acs.org This method is advantageous as it proceeds under mild conditions and demonstrates high tolerance for various functional groups. acs.org Furthermore, aerobic, metal-free oxidation of thiols using oxygen as the ultimate oxidant presents a highly desirable green pathway. rsc.org
Comparative Analysis of Synthetic Efficiency and Yields
The choice of synthetic method for this compound depends on factors such as starting material availability, scale, and green chemistry considerations. The following table provides a comparative overview of the methodologies discussed.
Table 2: Comparison of Synthetic Methods for Aryl Sulfonyl Chlorides
| Method | Starting Material | Key Reagents | Conditions | Typical Yields | Advantages |
| Oxidative Chlorination | Thiol (e.g., 2-propyl-benzenethiol) | NCS/NBS, iPrOH | Room to elevated temp. | Good to Excellent | Avoids highly corrosive reagents. mdpi.comnih.gov |
| From Sulfonyl Hydrazide | Sulfonyl Hydrazide | NCS, CH₃CN | Room temp., 2h | Excellent (up to 99%) | Mild conditions, high yields, stable precursors. mdpi.comnih.gov |
| Green Chlorosulfonation | S-Alkylisothiourea Salt | NCS or Bleach | Aqueous conditions | High (up to 93%) | Environmentally friendly, recyclable byproduct. researchgate.netthieme-connect.com |
| Photocatalytic Synthesis | Aryldiazonium Salt | K-PHI, SO₂ source | Visible light, room temp. | Good (50-95%) | Mild, high functional group tolerance. acs.org |
| Sandmeyer-type Reaction | Aniline | DABSO (SO₂ surrogate), Cu catalyst | Room temp. to 75 °C | Good to High | Uses stable SO₂ source, avoids isolation of diazonium salts. acs.org |
Reactivity and Reaction Mechanisms of 2 Propylbenzene 1 Sulfonyl Chloride
Radical Reactions Involving 2-Propylbenzene-1-sulfonyl Chloride
This compound can participate in radical reactions, where it can act as a precursor to a sulfonyl radical. researchgate.net The generation of the 2-propylbenzenesulfonyl radical opens up synthetic pathways that are distinct from its ionic reactivity.
The sulfonyl radical can be generated from the sulfonyl chloride through various means, including the use of a radical initiator or through transition metal catalysis. researchgate.netthieme-connect.de Once formed, this radical can engage in several types of transformations.
One significant application is in the radical addition to unsaturated systems like alkenes and alkynes. magtech.com.cn For example, the nickel-catalyzed reaction of sulfonyl chlorides with 1,3-enynes proceeds via a radical pathway to afford sulfonylated allenes and dienes. nih.govresearchgate.net Similarly, the nickel-catalyzed direct sulfonylation of alkenes is believed to involve a sulfonyl free-radical intermediate. nih.gov
Radical cyclization reactions can also be initiated by sulfonyl radicals. These reactions can lead to the formation of complex cyclic structures containing a sulfonyl group. researchgate.net Another area of interest is the desulfinylative cross-coupling of sulfonyl chlorides with Grignard reagents, catalyzed by iron, which is thought to proceed through an initial oxidative addition at the S-Cl bond, followed by the extrusion of sulfur dioxide, indicating a departure from a simple sulfonyl radical pathway but still involving radical intermediates. nih.gov
The benzylic position of the propyl group in this compound itself can be susceptible to radical reactions, such as free-radical bromination. khanacademy.org However, reactions involving the sulfonyl chloride group as the radical source are more synthetically versatile for introducing the sulfonyl moiety. researchgate.net
The study of radical reactions involving this compound continues to be an active area of research, offering novel strategies for the construction of complex organosulfur compounds. researchgate.net
Generation of Sulfonyl Radicals
The generation of sulfonyl radicals from sulfonyl chlorides, including this compound, is a key step in their radical-mediated reactions. magtech.com.cn These reactive intermediates can be formed through several methods, most notably via photoredox catalysis. rsc.orgcam.ac.uk In this process, a photocatalyst, upon irradiation with visible light, can facilitate a single-electron transfer (SET) to the sulfonyl chloride. cam.ac.uk This transfer leads to the homolytic cleavage of the sulfur-chlorine bond, producing a 2-propylbenzenesulfonyl radical and a chloride anion.
The general mechanism for photoredox-catalyzed generation of sulfonyl radicals can be outlined as follows:
A photocatalyst (PC) absorbs light to form an excited state (PC*).
The excited photocatalyst reduces the sulfonyl chloride (R-SO₂Cl) in a single-electron transfer event, generating the sulfonyl radical (R-SO₂•), a chloride ion (Cl⁻), and the oxidized photocatalyst (PC⁺•).
The photocatalyst is then returned to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.
Alternative methods for generating sulfonyl radicals include thermal decomposition in the presence of radical initiators or using other reductive systems. libretexts.org The stability of the resulting sulfonyl radical is influenced by the nature of the aryl group. While direct homolytic cleavage of the S-Cl bond is possible, it is often challenging without external energy input like light. nih.gov The use of sulfonyl chlorides as radical precursors is advantageous as they are generally more stable and easier to handle than other sources like sulfinic acids, although they can be prone to side reactions such as hydrolysis. nih.gov
Radical Addition to Unsaturated Compounds (e.g., Alkenes, Alkynes, Nitriles)
Once generated, the 2-propylbenzenesulfonyl radical readily participates in addition reactions with various unsaturated compounds, including alkenes, alkynes, and nitriles. magtech.com.cnnih.gov This reactivity provides a powerful method for forming new carbon-sulfur bonds and constructing highly functionalized molecules. nih.gov
Addition to Alkenes: The sulfonyl radical adds across the double bond of an alkene. The addition is typically highly regioselective, with the sulfur atom adding to the less substituted carbon atom of the double bond. This orientation leads to the formation of the more stable carbon-centered radical intermediate on the more substituted carbon. libretexts.org The resulting alkyl radical can then be trapped by a halogen atom (like chlorine from the sulfonyl chloride precursor) or another radical species to yield the final product.
Addition to Alkynes: Similar to alkenes, alkynes undergo radical addition with sulfonyl radicals. nih.gov The 2-propylbenzenesulfonyl radical adds to one of the carbons of the triple bond, generating a vinyl radical intermediate. nih.govrsc.org This intermediate is subsequently quenched to form a vinyl sulfone. These reactions allow for the creation of tetrasubstituted alkenes bearing a sulfonyl group. nih.gov
Addition to Nitriles: While less common, radical addition to the carbon-nitrogen triple bond of nitriles can also occur, leading to the formation of sulfonylated iminyl radicals, which can then undergo further reactions.
The versatility of these radical additions makes this compound a useful building block in organic synthesis for creating complex sulfur-containing compounds. nih.gov
Intermediates and Reaction Pathways
The reaction pathway for the radical addition of this compound to an unsaturated compound involves a chain mechanism initiated by the formation of the sulfonyl radical.
The key steps and intermediates are:
Initiation: As described previously, the 2-propylbenzenesulfonyl radical (ArSO₂•) is generated from this compound, often through photoredox catalysis or with a radical initiator. rsc.orgcam.ac.uk
Propagation:
The electrophilic sulfonyl radical attacks the electron-rich π-system of an unsaturated compound (e.g., an alkene or alkyne). libretexts.orgresearchgate.net
In the case of an alkene, this addition forms a new carbon-sulfur bond and generates a carbon-centered alkyl radical intermediate. The regioselectivity of this step is governed by the formation of the most stable possible radical. libretexts.org
For an alkyne, the addition results in a vinyl radical intermediate. nih.gov
This newly formed carbon radical then abstracts a chlorine atom from another molecule of this compound. This step yields the final chloro-sulfonylated addition product and regenerates a 2-propylbenzenesulfonyl radical, which can continue the chain reaction.
Electrophilic Aromatic Substitution Reactions of the Arene Moiety
Substituent Effects of the Sulfonyl Chloride Group
The sulfonyl chloride (-SO₂Cl) group attached to the propylbenzene (B89791) ring is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen and chlorine atoms, which pull electron density away from the sulfur atom and, by extension, from the aromatic ring through both inductive and resonance effects. lkouniv.ac.in
Consequently, the -SO₂Cl group has two major effects on electrophilic aromatic substitution (EAS) reactions:
Deactivation: By withdrawing electron density, the sulfonyl chloride group makes the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles. This deactivating effect means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are generally required for substitution to occur compared to unsubstituted benzene. lkouniv.ac.inmnstate.edu
Meta-Directing: The electron-withdrawing nature of the -SO₂Cl group destabilizes the carbocation intermediates (arenium ions) formed during electrophilic attack. The destabilization is most pronounced for attack at the ortho and para positions, where a positive charge would be placed on the carbon atom directly attached to the sulfonyl chloride group. Attack at the meta position avoids this unfavorable arrangement, making the meta-directed pathway the most stable and, therefore, preferred. mnstate.eduksu.edu.sa
Regioselectivity in Further Functionalization of the Propylbenzene Ring
The regioselectivity of further electrophilic aromatic substitution on this compound is determined by the combined directing effects of the two existing substituents: the propyl group and the sulfonyl chloride group.
n-Propyl Group (-CH₂CH₂CH₃): This is an alkyl group, which is an activating, ortho-, para-director. It donates electron density to the ring via an inductive effect, stabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions. lkouniv.ac.inksu.edu.sa
Sulfonyl Chloride Group (-SO₂Cl): This is a deactivating, meta-director, as explained above. mnstate.edu
In this compound, the substituents are in a 1,2-relationship. The directing effects are as follows:
The propyl group at C2 directs incoming electrophiles to positions 4 (para) and 6 (ortho). Position 3 is also an ortho position but is sterically hindered by the adjacent -SO₂Cl group.
The sulfonyl chloride group at C1 directs incoming electrophiles to positions 3 and 5 (meta).
Rearrangement Reactions and Side-Product Formation
Reactions involving this compound can be accompanied by rearrangements and the formation of side products, depending on the reaction conditions.
Rearrangement of the Propyl Group: While the n-propyl group is generally stable, under harsh Friedel-Crafts conditions involving strong Lewis acids, there is a possibility of rearrangement. For instance, if the propyl group were to detach and re-attach, it could isomerize from the less stable primary carbocation precursor to a more stable secondary carbocation, leading to the formation of an isopropyl-substituted product. masterorganicchemistry.comlibretexts.org However, this is more characteristic of Friedel-Crafts alkylation reactions used to synthesize the molecule rather than subsequent reactions on the substituted ring. libretexts.org
Side-Product Formation:
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding 2-propylbenzenesulfonic acid. wikipedia.org This can be a significant side reaction if moisture is not rigorously excluded from the reaction environment.
Sulfone Formation: In the synthesis of sulfonyl chlorides via chlorosulfonation of alkylbenzenes, a common side product is the formation of a diphenyl sulfone. orgsyn.org In subsequent reactions, intermolecular condensation between two molecules of this compound or reaction with the aromatic solvent could potentially lead to sulfone byproducts under certain catalytic conditions.
Desulfonation: Sulfonation is a reversible reaction. libretexts.org Under high temperatures in the presence of aqueous acid, the sulfonic acid (formed from hydrolysis) or even the sulfonyl chloride group could be removed from the aromatic ring, leading to the formation of propylbenzene. mnstate.edu
Careful control of reaction conditions is therefore essential to minimize these unwanted side reactions and achieve the desired chemical transformation.
Study of Isomeric Rearrangements
Isomeric rearrangements are a significant consideration in the synthesis and reactions involving this compound. These rearrangements can occur both in the alkyl side chain and in the position of the sulfonyl chloride group on the aromatic ring.
The primary route to synthesizing the precursor, n-propylbenzene, is often the Friedel-Crafts alkylation of benzene with a propyl halide like 1-chloropropane. This reaction is notoriously prone to carbocation rearrangements. The initially formed primary propyl carbocation can undergo a hydride shift to form the more stable secondary isopropyl carbocation. lkouniv.ac.inmasterorganicchemistry.comlibretexts.org This results in the formation of isopropylbenzene (cumene) as a significant by-product alongside the desired n-propylbenzene. lkouniv.ac.in Consequently, the starting material for the sulfonation is often a mixture of n-propylbenzene and isopropylbenzene, which leads to isomeric impurities in the final sulfonyl chloride product.
During the subsequent electrophilic aromatic substitution (sulfonation) of n-propylbenzene to produce propylbenzenesulfonyl chloride, positional isomers are formed. The n-propyl group is an ortho-, para-directing activator. Therefore, the sulfonation reaction yields a mixture of this compound (ortho-isomer) and 4-propylbenzene-1-sulfonyl chloride (para-isomer), with a smaller amount of the meta-isomer. The ratio of these isomers is highly dependent on the reaction conditions.
A key challenge in the synthesis is controlling the reaction to favor one isomer over others. A Chinese patent describes a two-step synthesis method designed to prepare p-substituted alkylbenzenesulfonyl chlorides with high selectivity. google.com This method involves separate control of the sulfonation and chlorosulfonation steps under different reaction conditions to suppress the formation of various isomers. google.com
Table 1: Typical Isomer Distribution in the Sulfonation of n-Propylbenzene
| Isomer | Typical Yield (%) | Notes |
|---|---|---|
| This compound (ortho) | Variable | Formation is sterically hindered by the propyl group. |
| 3-Propylbenzene-1-sulfonyl chloride (meta) | Minor Product | The propyl group is weakly activating, leading to minimal meta-direction. |
| 4-Propylbenzene-1-sulfonyl chloride (para) | Major Product | Generally favored due to less steric hindrance compared to the ortho position. |
| Isopropylbenzene-based isomers | Variable | Presence depends on the purity of the starting n-propylbenzene. lkouniv.ac.inmasterorganicchemistry.com |
Note: The exact distribution is highly sensitive to reaction temperature, sulfonating agent, and catalyst.
Strategies for Minimizing By-Product Formation
The primary by-products in the synthesis of this compound, aside from positional isomers, are sulfones. These are formed when a molecule of the already-formed sulfonyl chloride reacts with another molecule of propylbenzene. Minimizing the formation of these and other impurities is crucial for achieving high yield and purity.
Several strategies can be employed to optimize the reaction conditions:
Temperature Control: Sulfonation reactions are often exothermic. Carefully controlling the temperature is essential to balance the reaction rate and selectivity, thereby minimizing side reactions that lead to by-products. numberanalytics.com A patented two-step method specifies different temperature ranges for the initial sulfonation (-5°C to 40°C) and the subsequent chlorination (10°C to 60°C) to maximize the yield of the desired p-isomer and reduce by-products. google.com
Stoichiometry and Reagent Addition: The molar ratio of the reactants is critical. Using chlorosulfonic acid, a common sulfonating agent, requires careful control. The two-step synthesis method utilizes a specific molar ratio of chlorosulfonic acid to alkylbenzene in each step to control the reaction pathway. google.com Slow, controlled addition of the sulfonating agent helps to maintain the optimal temperature and concentration profile, which suppresses the formation of sulfones and other by-products. google.com
Use of Catalysts: The addition of an inorganic salt catalyst, such as sodium sulfate (B86663), has been shown to inhibit the formation of sulfone by-products during the sulfonation step. google.com
Solvent Selection: The choice of solvent can influence the reaction by affecting the solubility of the reactants and intermediates, which in turn can impact reaction rates and selectivity. numberanalytics.com
Process Control: A two-step process that separates the sulfonation and chlorosulfonation (or acyl chlorination) stages allows for distinct optimization of each phase. google.com This separation prevents the reactants and intermediates of one stage from causing undesirable side reactions in the other, leading to a cleaner product with a higher yield, potentially reaching 95-100% for the desired para-isomer. google.com
Table 2: Strategies for By-Product Minimization in Propylbenzene Sulfonation
| Strategy | Parameter | Recommended Conditions | Expected Outcome | Reference |
|---|---|---|---|---|
| Two-Step Synthesis | Temperature | Step 1 (Sulfonation): -5°C to 40°CStep 2 (Chlorination): 10°C to 60°C | Suppression of isomers and by-products | google.com |
| Reagent Ratio | Step 1: 1.0-1.5:1 (Chlorosulfonic acid:Alkylbenzene)Step 2: 1.5-3.5:1 (Chlorosulfonic acid:Alkylbenzene) | Increased yield of target isomer | google.com | |
| Catalyst Use | Type | Inorganic Salts (e.g., Na2SO4) | Inhibition of sulfone formation | google.com |
| General Optimization | Temperature | Maintain low and consistent temperature | Reduced rate of side reactions | numberanalytics.com |
By implementing these strategies, the formation of isomeric and sulfone by-products can be significantly reduced, leading to a more efficient and selective synthesis of propylbenzene sulfonyl chlorides.
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Building Block in Complex Molecular Architectures
2-Propylbenzene-1-sulfonyl chloride serves as a versatile building block for introducing the 2-propylbenzenesulfonyl moiety into complex molecules. This is primarily achieved through its reaction with nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are integral to the structure of many pharmaceutically active compounds and advanced materials.
The formation of sulfonamides is a cornerstone of medicinal chemistry, and arylsulfonyl chlorides are key reagents in this context. For instance, in the development of compound libraries for drug discovery, reagents like 4-n-propylbenzenesulfonyl chloride, a structural isomer of the title compound, have been utilized in the solid-phase synthesis of diverse molecular scaffolds. googleapis.comgoogle.com The sulfonamide linkage provides a stable, geometrically well-defined connection point within a larger molecule. The 2-propylphenyl group can be strategically employed to occupy specific pockets in target enzymes or receptors, influencing binding affinity and selectivity.
In another exemplary area, the synthesis of complex oligosaccharides, sulfonyl chlorides play a crucial role as activating agents. While p-toluenesulfonyl chloride is commonly used, the principle extends to other arylsulfonyl chlorides. nih.gov They react with anomeric hydroxyl groups on sugar donors to form transient glycosyl sulfonates. These highly reactive intermediates then react with a sugar acceptor to form a glycosidic bond, a key step in building complex carbohydrates found in bioactive natural products. nih.gov The choice of the specific arylsulfonyl group can modulate the reactivity and selectivity of the glycosylation reaction.
The reactivity of this compound with various nucleophiles allows for its incorporation into a wide array of molecular designs, as illustrated in the table below.
| Nucleophile | Resulting Functional Group | Significance in Molecular Architecture |
| Primary/Secondary Amines | N-Substituted Sulfonamide | Stable, geometrically defined linker; common in pharmaceuticals. |
| Alcohols/Phenols | Sulfonate Ester | Acts as a leaving group or stable linkage; used in carbohydrate chemistry. |
| Hydrazines | Sulfonohydrazide | Intermediate for further functionalization or heterocycle synthesis. |
Utilization in Multi-Step Synthesis Pathways
The robust nature of the sulfonamide and sulfonate ester bonds formed from this compound makes it well-suited for use in multi-step synthesis. utdallas.edu A functional group introduced using this reagent can be carried through numerous subsequent reaction steps without being affected, a critical requirement for the efficient construction of complex target molecules. utdallas.edu
A classic example of this is the use of a sulfonyl chloride in the synthesis of sulfa drugs. utdallas.edu In these pathways, an amine on an aromatic ring is first protected as an acetamide. The ring is then chlorosulfonated, and the resulting sulfonyl chloride is reacted with ammonia (B1221849) to form a sulfonamide. The initial protecting group is then removed in a final step to reveal the active drug molecule. utdallas.edu This sequence highlights how the sulfonyl chloride acts as a key intermediate that enables the introduction of the vital sulfonamide group, which remains intact during other transformations.
In the total synthesis of natural products, sulfonyl chlorides are indispensable. For instance, the bulky 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) is used for the selective sulfonylation of less sterically hindered hydroxyl groups in polyol compounds. rsc.org This newly formed sulfonate ester can then serve as a protecting group or be reductively removed in a later step. The steric profile of the 2-propyl group in this compound suggests it could offer unique selectivity in similar multi-step sequences where fine-tuning of steric hindrance is required.
The general workflow for incorporating the 2-propylbenzenesulfonyl group in a multi-step synthesis is outlined below.
| Step | Description | Purpose |
| 1. Sulfonylation | Reaction of this compound with a nucleophile (e.g., an amine or alcohol) in the target molecule. | Introduce the stable 2-propylbenzenesulfonyl group. |
| 2. Intermediate Steps | Perform other chemical transformations on different parts of the molecule. | Elaborate the molecular structure towards the final target. |
| 3. Final Transformation | The 2-propylbenzenesulfonyl group remains as part of the final structure or is cleaved in a final deprotection step. | Complete the synthesis of the target molecule. |
Precursor for Supported Reagents and Solid-Phase Synthesis
Solid-phase synthesis is a powerful technique for streamlining the synthesis of complex molecules like peptides and compound libraries by anchoring the growing molecule to an insoluble polymer resin. core.ac.ukneulandlabs.com This simplifies purification, as excess reagents and byproducts are simply washed away. Arylsulfonyl chlorides are key precursors for creating functionalized resins used in these processes. google.com
Sulfonyl chloride functionalized resins are typically prepared by chemically modifying a pre-existing polymer support, such as a chloromethylated polystyrene (Merrifield resin). core.ac.uk The process involves converting the chloromethyl groups on the resin to sulfonic acid groups, which are then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield the resin-bound sulfonyl chloride. orgsyn.org While this is a common route, an alternative would involve the synthesis of a 2-propylstyrene monomer, its polymerization, and subsequent chlorosulfonation to create a resin with the specific 2-propylbenzenesulfonyl chloride functionality. These functionalized resins provide a solid-supported platform for a variety of chemical transformations.
Once prepared, the sulfonyl chloride resin is a versatile precursor for other solid-supported reagents. A prominent application is the synthesis of polymer-bound sulfonyl azides. researchgate.net These are created by treating the sulfonyl chloride resin with an azide (B81097) source, such as sodium azide. researchgate.netgoogle.com
Reaction: Resin-SO₂Cl + NaN₃ → Resin-SO₂N₃ + NaCl
The resulting solid-supported sulfonyl azide is a much safer and more convenient alternative to its solution-phase counterpart, which can be explosive. google.com This resin-bound reagent is highly effective for diazo-transfer reactions, which are used to synthesize diazo compounds—important intermediates in organic synthesis. The use of the solid-supported format simplifies the workup, as the resin-bound byproducts are easily removed by filtration.
| Reagent Type | Preparation from Sulfonyl Chloride Resin | Key Application | Advantage of Solid Support |
| Solid-Supported Sulfonyl Azide | Reaction with sodium azide. | Diazo-transfer reactions. | Enhanced safety, simplified purification. |
| Solid-Supported Sulfonamide | Reaction with a primary or secondary amine. | Scavenger resin to remove excess electrophiles. | Purification by filtration. |
Development of Sulfonyl Chloride-Derived Protecting Groups
Protecting groups are temporary modifications of a functional group to prevent it from reacting during a synthetic sequence. organic-chemistry.orglibretexts.org The sulfonamide group, formed by reacting a sulfonyl chloride with a primary or secondary amine, is a widely used protecting group for amines due to its exceptional stability across a broad range of reaction conditions. utdallas.edu
The 2-propylbenzenesulfonyl group can be installed on an amine using this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The resulting 2-propylbenzenesulfonamide (B114953) is resistant to many reagents, including strong bases and many oxidizing and reducing agents.
The stability of sulfonamide protecting groups can also be a drawback, as their removal often requires harsh conditions. However, the specific nature of the aryl group can be tuned to facilitate cleavage. While groups like tosyl (from p-toluenesulfonyl chloride) are very robust, more sterically hindered groups can alter the stability and reactivity of the sulfonamide. For example, the highly hindered 2,4,6-triisopropylbenzenesulfonyl (Trisyl) group is used not only for protection but also to influence the stereochemical outcome of reactions. nih.govresearchgate.net The 2-propyl group, while less bulky than a Trisyl group, still provides more steric hindrance than a simple phenyl or tosyl group, which could be exploited to fine-tune the stability and cleavage conditions of the resulting sulfonamide protecting group.
Advanced Analytical Characterization Techniques for Research on 2 Propylbenzene 1 Sulfonyl Chloride and Its Derivatives
Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Spectroscopic techniques are the cornerstone of structural elucidation in modern organic chemistry. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce a wealth of information about atomic connectivity and spatial arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. researchgate.netpsu.edu It provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netnih.gov
For 2-propylbenzene-1-sulfonyl chloride, ¹H NMR spectroscopy would reveal distinct signals for the protons on the propyl group and the aromatic ring. The integration of these signals would confirm the number of protons in each environment. docbrown.info The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing sulfonyl chloride group, causing them to appear at a lower field compared to unsubstituted benzene (B151609). docbrown.info The propyl group would exhibit characteristic splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. docbrown.info
¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. harvard.edulibretexts.org A COSY spectrum would show correlations between coupled protons, confirming the -CH2-CH2-CH3 spin system of the propyl group and the connectivity of the aromatic protons. libretexts.org An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart, definitively linking the propyl group and the sulfonyl chloride group to the benzene ring. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H) |
| Aromatic CH | 7.30 - 8.00 | 125.0 - 145.0 | Multiplets |
| Benzylic CH₂ | ~2.60 | ~38.0 | Triplet |
| Methylene CH₂ | ~1.65 | ~24.0 | Sextet |
| Methyl CH₃ | ~0.95 | ~14.0 | Triplet |
Note: These are predicted values and may vary based on the solvent and specific experimental conditions.
Advanced Mass Spectrometry Techniques (e.g., ESI-MS, HRMS)
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound with high accuracy. nih.gov Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like sulfonyl chlorides and their derivatives, often producing a protonated molecule [M+H]⁺ or other adducts. nih.govuni.lu
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. researchgate.net This is critical for confirming the identity of this compound and distinguishing it from isomers or other compounds with the same nominal mass. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide further structural information. For aromatic sulfonyl chlorides, characteristic fragmentation pathways often involve the loss of SO₂. nih.govnist.gov
Table 2: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 219.02411 |
| [M+Na]⁺ | 241.00605 |
| [M-H]⁻ | 217.00955 |
Source: PubChemLite. uni.lu
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ecalab.comrub.de Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique "fingerprint" spectrum for the compound. ecalab.com
For this compound, the FTIR spectrum would show strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1380-1410 cm⁻¹ and 1177-1204 cm⁻¹. acdlabs.comlibretexts.org Additionally, the spectrum would display absorptions corresponding to the C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the aromatic ring. researchgate.net
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1380 - 1410 libretexts.orginstanano.com |
| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1177 - 1204 libretexts.org |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Alkyl C-H | Stretching | ~2850 - 3000 researchgate.net |
| Aromatic C=C | Stretching | ~1450 - 1600 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the isolation of the desired compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed. sielc.comresearchgate.net In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net
The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of additional peaks would signify impurities. By using a UV detector, the compound can be detected as it elutes from the column. google.com The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific chromatographic conditions. HPLC methods can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the best separation of the target compound from any potential impurities or byproducts. novapublishers.com Furthermore, HPLC is a scalable technique that can be adapted for preparative separations to isolate pure compounds. sielc.com
Table 4: Typical HPLC Parameters for Analysis of Aromatic Sulfonyl Chlorides
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comresearchgate.net |
| Detection | UV at 215 or 254 nm researchgate.netgoogle.com |
| Flow Rate | 1.0 - 1.2 mL/min nih.govgoogle.com |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) nih.govgoogle.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is particularly valuable for the analysis of its more volatile derivatives. Direct analysis of sulfonyl chlorides by GC-MS can be challenging due to their thermal lability, often leading to degradation within the hot injector or column. core.ac.uknih.gov This degradation can result in the formation of corresponding chlorides, complicating the interpretation of chromatograms and mass spectra. core.ac.uknih.gov
To circumvent this issue, a common strategy is the derivatization of the sulfonyl chloride into a more thermally stable analogue. For instance, sulfonyl chlorides can be converted into their corresponding N,N-diethylsulfonamide derivatives, which exhibit enhanced thermal stability and are more amenable to GC-MS analysis. core.ac.uknih.gov This derivatization not only prevents degradation but can also improve chromatographic peak shape and sensitivity. The derivatization process typically involves reacting the sulfonyl chloride with a suitable amine, such as N,N-diethylamine. core.ac.uk
Another approach to enhance the detectability of sulfonyl chloride derivatives, especially at trace levels, is through derivatization with reagents that introduce a readily ionizable group. For example, benzylamine (B48309) can be used as a derivatizing agent to improve the sensitivity of detection in mass spectrometry. nih.gov Furthermore, pentafluorobenzyl (PFB) bromide has been successfully employed as a derivatization reagent for various sulfonamide drugs, enabling their analysis by GC-MS with negative ion chemical ionization (NICI), a technique known for its high sensitivity for electrophilic compounds. nih.gov
The GC-MS analysis itself involves separating the derivatized compounds on a capillary column, typically with a non-polar or semi-polar stationary phase. core.ac.ukmdpi.com The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI) or chemical ionization (CI). core.ac.uk The resulting mass spectra provide a molecular fingerprint of each compound, allowing for its definitive identification by comparing the fragmentation pattern with spectral libraries or by interpretation of the fragmentation pathways. core.ac.uknih.gov
Table 1: GC-MS Parameters for Analysis of Sulfonyl Chloride Derivatives
| Parameter | Typical Value/Condition | Source |
| Column | Poly(5% phenyl/95% methylsiloxane) capillary column (e.g., 25 m x 0.20 mm I.D., 0.33 µm film thickness) | core.ac.uk |
| Carrier Gas | Helium | core.ac.uk |
| Injection Mode | Split/Splitless | mdpi.com |
| Injector Temp. | 250-300 °C | core.ac.uk |
| Oven Program | Temperature programming is used to optimize separation. For example, an initial temperature of 180 °C, ramped to 270 °C. | core.ac.uk |
| Detector | Mass Spectrometer (EI, CI, NICI) | core.ac.uknih.govnih.gov |
| Derivatization | Conversion to N,N-diethylsulfonamides or pentafluorobenzyl derivatives. | core.ac.uknih.govnih.gov |
Flash Column Chromatography for Purification
Flash column chromatography is an indispensable technique for the preparative separation and purification of this compound and its derivatives from reaction mixtures. rsc.orgrsc.orgrochester.edu This method is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through a column packed with a stationary phase, typically silica (B1680970) gel. rochester.eduorgsyn.org The efficiency of the separation is dependent on the differential partitioning of the components of the mixture between the stationary and mobile phases. wfu.edu
The selection of an appropriate solvent system (eluent) is critical for achieving successful separation. rochester.edu This is often determined empirically using thin-layer chromatography (TLC) to find a solvent or solvent mixture that provides a good separation of the desired compound from impurities, with a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu Common solvent systems for sulfonyl chlorides and related compounds include mixtures of hexanes and ethyl acetate, or dichloromethane (B109758) and hexanes. rsc.orgrsc.org For acidic compounds, the addition of a small amount of acetic acid to the eluent can improve peak shape and resolution, while for basic compounds, triethylamine (B128534) or pyridine (B92270) may be added. rochester.edu
The process of flash chromatography involves several key steps:
Column Packing: A glass column is typically packed with silica gel as a slurry in the initial, least polar eluent. orgsyn.org
Sample Loading: The crude sample can be loaded onto the column in a minimal amount of solvent or adsorbed onto a small amount of silica gel or Celite, which is then added to the top of the column. orgsyn.org
Elution: The eluent is passed through the column under pressure, and fractions are collected. The composition of the eluent can be kept constant (isocratic elution) or its polarity can be gradually increased (gradient elution) to elute compounds with different polarities. orgsyn.org
Fraction Analysis: The collected fractions are analyzed, typically by TLC, to identify those containing the pure product.
Table 2: Typical Parameters for Flash Column Chromatography of Sulfonyl Chlorides
| Parameter | Description | Source |
| Stationary Phase | Silica gel (32-63 µm) | rsc.org |
| Mobile Phase | Mixtures of non-polar and polar solvents (e.g., petroleum ether/ethyl acetate, hexanes/ethyl acetate, CH₂Cl₂/hexanes) | rsc.orgrsc.org |
| Elution Mode | Isocratic or gradient elution | orgsyn.org |
| Sample Loading | Dry loading (adsorbed on silica) or wet loading (dissolved in minimal solvent) | orgsyn.org |
| Detection | Thin-Layer Chromatography (TLC) | rochester.edu |
Quantitative Analysis Methodologies
Accurate quantification of this compound is essential for process control, yield determination, and quality assessment. Several analytical methodologies can be employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of sulfonyl chlorides. google.com Due to the lack of a strong chromophore in some sulfonyl chlorides, direct UV detection can be challenging. Derivatization with a UV-active agent can significantly enhance sensitivity and selectivity. google.com For instance, a method for quantifying methylsulfonyl chloride in industrial waste liquid involved derivatization to introduce an ultraviolet-absorbing group, allowing for detection by a UV detector. google.com The method demonstrated good linearity, accuracy, and sensitivity. google.com A typical HPLC system for this purpose would consist of a C18 column with a mobile phase gradient of water and acetonitrile, often with an acid modifier like trifluoroacetic acid to improve peak shape. google.com
Gas chromatography, as discussed previously, can also be used for quantitative analysis, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer. core.ac.uk For accurate quantification by GC, it is crucial to address the thermal instability of the sulfonyl chloride. Derivatization to a more stable form, such as a sulfonamide, is a reliable approach. core.ac.uknih.gov The use of an internal standard is recommended to correct for variations in injection volume and detector response.
Another important aspect of quantitative analysis is the determination of impurities, such as water content. The Karl Fischer titration method is a highly accurate and widely accepted technique for determining the water content in aromatic sulfonyl chlorides. researchgate.net This method has been shown to be applicable to a wide range of sulfonyl chlorides, providing satisfactory results for most compounds, with the exception of those containing strong electron-withdrawing substituents. researchgate.net
Table 3: Overview of Quantitative Analysis Methodologies
| Technique | Principle | Key Considerations | Source |
| HPLC-UV | Separation by liquid chromatography and quantification by UV absorbance. | Derivatization may be required for sensitivity. Gradient elution is often used. | google.com |
| GC-FID/MS | Separation by gas chromatography and quantification by FID or MS. | Derivatization is often necessary to prevent thermal degradation. Use of an internal standard is recommended. | core.ac.uk |
| Karl Fischer Titration | Titrimetric method for the specific determination of water content. | Highly accurate for most aromatic sulfonyl chlorides. | researchgate.net |
Computational and Theoretical Studies of 2 Propylbenzene 1 Sulfonyl Chloride
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules like 2-propylbenzene-1-sulfonyl chloride, offering insights into its three-dimensional structure, stability, and electronic characteristics.
Density Functional Theory (DFT) Studies of Conformation and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structure of molecules. For this compound, DFT calculations would be crucial in determining its most stable conformation. The presence of the ortho-propyl group introduces significant steric interactions that influence the orientation of the sulfonyl chloride group relative to the benzene (B151609) ring.
Studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown that steric hindrance plays a key role in their structure. mdpi.comnih.gov The introduction of alkyl groups in the ortho position can lead to a rigid and sterically congested structure. mdpi.comnih.gov In the case of this compound, the propyl group would likely restrict the free rotation of the C-S bond, leading to a preferred, non-planar conformation to minimize steric repulsion between the propyl group and the sulfonyl chloride moiety. The sulfonyl chloride group itself is expected to maintain a tetrahedral geometry around the sulfur atom. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(2d,p), are effective in optimizing the molecular geometry and predicting bond lengths and angles with high accuracy. cdnsciencepub.comresearchgate.net
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of these orbitals and the HOMO-LUMO energy gap provide insights into the molecule's kinetic stability and its propensity to participate in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would be centered on the antibonding σ* orbital of the S-Cl bond. cdnsciencepub.com This distribution makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. pearson.com The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov Computational studies on similar aromatic sulfonyl chlorides have utilized Time-Dependent DFT (TD-DFT) to calculate these orbital energies. nih.gov The presence of the electron-donating propyl group would be expected to raise the energy of the HOMO compared to unsubstituted benzenesulfonyl chloride, potentially leading to a slightly smaller HOMO-LUMO gap and influencing its reactivity.
| Orbital | Description | Predicted Location in this compound |
| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Primarily on the π-system of the benzene ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Primarily on the σ* antibonding orbital of the S-Cl bond. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be slightly smaller than that of benzenesulfonyl chloride due to the electron-donating propyl group. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the characterization of transient intermediates and transition states that are often difficult to observe experimentally.
Computational Elucidation of Nucleophilic Substitution Mechanisms
Nucleophilic substitution at the sulfonyl sulfur is a hallmark reaction of sulfonyl chlorides. Theoretical studies on benzenesulfonyl chloride and its derivatives have been instrumental in distinguishing between possible reaction mechanisms, primarily the concerted SN2-type displacement and the stepwise addition-elimination (A-E) pathway.
For chloride-chloride exchange reactions in arenesulfonyl chlorides, DFT calculations have shown that the reaction typically proceeds via a single transition state, consistent with an SN2 mechanism. mdpi.comnih.govdntb.gov.ua This involves the nucleophile attacking the sulfur atom and the leaving group departing in a single, concerted step. The potential energy surface for this type of reaction often shows a double-well profile, with ion-dipole complexes preceding and following the central transition state. mdpi.com Interestingly, studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed an unexpected acceleration of the reaction rate, which DFT calculations attribute to a release of steric strain in the transition state. nih.govsemanticscholar.org It is therefore plausible that this compound would also exhibit this "steric acceleration" in its nucleophilic substitution reactions.
Investigation of Radical Reaction Pathways and Energetics
Aryl sulfonyl chlorides can also participate in radical reactions, typically initiated by light or a suitable catalyst. In these processes, the S-Cl bond can undergo homolytic cleavage to generate an arylsulfonyl radical. cmu.edu Computational studies can model the energetics of this bond dissociation. For instance, the bond dissociation energy of the S-Cl bond in nitro-substituted benzenesulfonyl chlorides has been calculated using DFT. cdnsciencepub.com
The generated sulfonyl radical can then undergo various transformations, including addition to alkenes or alkynes. cmu.edu Photoredox catalysis is a modern approach to generate these radicals under mild conditions. mdpi.com Theoretical investigations can help to elucidate the mechanism of these photocatalytic cycles, including the single-electron transfer steps involved in the formation of the aryl radical from the sulfonyl chloride. rsc.orgacs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides a valuable means of predicting spectroscopic data, which can aid in the characterization of new compounds and the interpretation of experimental spectra. DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.
Solvent Effects and Implicit Solvation Models
The chemical behavior, reactivity, and even the conformational stability of this compound in solution are intricately linked to the surrounding solvent environment. Computational and theoretical studies employ various models to simulate these interactions, ranging from explicit consideration of individual solvent molecules to more computationally efficient implicit solvation models. These models are crucial for understanding reaction mechanisms, predicting reaction rates, and interpreting experimental observations in different media.
Solvent effects can be broadly categorized into non-specific and specific interactions. Non-specific interactions, such as electrostatic interactions, are typically modeled based on the bulk properties of the solvent, like its dielectric constant. Specific interactions, such as hydrogen bonding between the solute and solvent molecules, often require a more detailed, molecular-level description.
Detailed Research Findings
While specific computational studies focusing exclusively on this compound are not abundant in the public literature, a wealth of information can be gleaned from studies on benzenesulfonyl chloride and its substituted analogues. These studies provide a strong basis for understanding how solvents influence the reactivity of the sulfonyl chloride group.
The solvolysis of arenesulfonyl chlorides is a classic example of a reaction highly sensitive to solvent properties. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netnih.gov Computational studies, often combined with kinetic experiments, have shown that solvent molecules are not merely a passive medium but play an active role in the reaction mechanism. For instance, in the hydrolysis of benzenesulfonyl chloride, quantum-chemical calculations using the PM3 method have shown that the process is a two-step exothermic reaction that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net The presence of a small cluster of water molecules explicitly included in the calculation is essential to model the reaction pathway accurately. researchgate.net
The reactivity of substituted benzenesulfonyl chlorides is influenced by both the electronic effects of the substituents and the nature of the solvent. A key finding is the "positive steric effect" or "steric acceleration" observed with ortho-alkyl substituted benzenesulfonyl chlorides. mdpi.com Counterintuitively, the presence of bulky ortho-substituents, such as the propyl group in this compound, can accelerate solvolysis rates. mdpi.com Density Functional Theory (DFT) calculations on sterically hindered arenesulfonyl chlorides suggest that this increased reactivity is due to the rigid and sterically congested ground-state structure, which favors the geometry of the transition state. mdpi.comresearchgate.net
The influence of solvent polarity and nucleophilicity on reaction rates is often quantified using the extended Grunwald-Winstein equation. For the solvolysis of various sulfonyl chlorides, this correlation helps to elucidate the mechanism by quantifying the sensitivity of the reaction rate to the solvent's ionizing power (YCl) and its nucleophilicity (NT). researchgate.net Furthermore, the relationship between reactivity and the Kirkwood function, which is a function of the solvent's dielectric constant, often yields insights into the charge separation in the transition state. researchgate.net For many arenesulfonyl chlorides, a negative sensitivity in the Kirkwood correlation is observed, and the reaction order with respect to an alcohol solvent is often found to be between 2 and 3, suggesting the involvement of multiple solvent molecules in the transition state. researchgate.net
The effect of substituents on the reactivity of benzenesulfonyl chlorides that are not ortho-substituted often follows predictable electronic trends, which can be described by the Hammett equation. For the chloride-chloride exchange reaction, a positive ρ-value is observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge on the sulfur atom in the transition state. mdpi.com
| Substituent (X) in X-C₆H₄SO₂Cl | Hammett σ Constant | Relative Rate Constant (k/kH) for Chloride Exchange |
| 4-OCH₃ | -0.27 | 0.22 |
| 4-CH₃ | -0.17 | 0.50 |
| H | 0.00 | 1.00 |
| 4-Cl | 0.23 | 2.92 |
| 3-Cl | 0.37 | 6.03 |
| 4-NO₂ | 0.78 | ~40 (extrapolated) |
This table presents data for the chloride-chloride exchange reaction in substituted benzenesulfonyl chlorides, illustrating the electronic influence of substituents. Data sourced from DFT calculations and experimental kinetic measurements. mdpi.com
Implicit Solvation Models
To avoid the immense computational cost of explicitly simulating thousands of solvent molecules, implicit solvation models are widely used. nih.govwikipedia.org These models, also known as continuum solvation models, represent the solvent as a continuous medium with specific bulk properties, such as the dielectric constant (ε). The solute is placed within a cavity carved out of this dielectric continuum. The solute's charge distribution polarizes the continuum, which in turn creates a "reaction field" that interacts with the solute, capturing the electrostatic component of solvation. google.comgaussian.com
Several popular implicit solvation models are frequently used in computational studies of molecules like this compound:
Polarizable Continuum Model (PCM): This is a family of the most widely used solvation models. gaussian.comq-chem.com The Integral Equation Formalism variant (IEFPCM) is a robust implementation that accurately computes the electrostatic contribution to the solvation free energy. gaussian.com The Conductor-like PCM (CPCM) is a simplification that is computationally efficient. google.comfaccts.de
COSMO (Conductor-like Screening Model): Similar to CPCM, COSMO treats the solvent as a conductor (ε → ∞) in its initial calculation step, which simplifies the equations. q-chem.com It's a very effective and widely applied model, particularly for solvents with high dielectric constants.
SMD (Solvation Model based on Density): Developed by Truhlar and coworkers, the SMD model is a universal solvation model that is parameterized for a wide range of solvents. google.comgaussian.com It is often recommended for calculating free energies of solvation. gaussian.com The model separates the solvation free energy into two main components: the bulk-electrostatic contribution (calculated via IEFPCM) and a cavity-dispersion-solvent-structure (CDS) term that accounts for non-electrostatic interactions.
When applying these models to this compound, a typical computational workflow would involve:
Optimizing the geometry of the molecule in the gas phase.
Performing a subsequent optimization within the implicit solvent environment. For molecules with significant conformational flexibility or charge separation, the geometry can change noticeably upon solvation. google.com
Calculating properties of interest, such as the solvation free energy, reaction barriers, or electronic properties within the solvent.
The choice of model and its parameters, such as the atomic radii used to define the solute cavity, can influence the accuracy of the results. nih.gov While implicit models are powerful, they are approximations and may not fully capture highly specific interactions like hydrogen bonding as accurately as an explicit solvent model. arxiv.org For reactions where specific solvent molecules play a direct chemical role, such as acting as a proton shuttle in the transition state, a hybrid model combining an implicit continuum with a few explicit solvent molecules in the first solvation shell is often the most effective approach. wikipedia.org
| Model | Key Features | Typical Application |
| PCM/IEFPCM | Solves the electrostatic equations for a solute in a dielectric cavity. Robust and widely used. gaussian.com | Geometry optimizations, reaction pathway analysis in solution. |
| CPCM | A computationally efficient variant of PCM. faccts.de | Often used for large systems or as a base for other models. |
| COSMO | Uses a conductor-like approximation, effective for polar solvents. q-chem.com | Calculation of solvation energies and properties in various solvents. |
| SMD | Universal model parameterized for many solvents; includes non-electrostatic terms. google.com | Recommended for accurate calculation of solvation free energies (ΔG of solvation). gaussian.com |
This table summarizes the key features and common applications of major implicit solvation models used in computational chemistry.
Future Research Directions and Unexplored Reactivity of 2 Propylbenzene 1 Sulfonyl Chloride
Development of Highly Stereoselective Reactions
The development of reactions that can control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. For 2-Propylbenzene-1-sulfonyl chloride, the exploration of stereoselective reactions remains a fertile ground for investigation. Future research could focus on leveraging the inherent chirality that can be introduced into molecules derived from this sulfonyl chloride.
One promising area is the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, in the synthesis of sulfonamides, the use of a chiral amine or a chiral catalyst could lead to the diastereoselective or enantioselective formation of the product. The steric bulk of the ortho-propyl group on the this compound could play a crucial role in enhancing the selectivity of these transformations by creating a more defined chiral pocket in the transition state.
| Potential Stereoselective Reaction | Chiral Influence | Anticipated Outcome |
| Asymmetric sulfamoylation | Chiral amine or alcohol | Enantiomerically enriched sulfonamides or sulfonate esters |
| Diastereoselective addition to chiral imines | Chiral auxiliary on the imine | Highly diastereoselective synthesis of β-sultams |
| Kinetic resolution of racemic alcohols | Chiral acylation catalyst | Separation of enantiomers of a racemic alcohol |
Research in this area would involve screening a variety of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, to identify the optimal conditions for high stereoselectivity. The insights gained from these studies would not only expand the synthetic utility of this compound but also contribute to the broader field of asymmetric synthesis.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. mdpi.comrsc.org The integration of this compound into these modern synthetic workflows is a key future research direction.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for reactions involving highly reactive intermediates or exothermic processes. chemrxiv.org The synthesis of sulfonyl chlorides and their subsequent reactions can be hazardous on a large scale in batch reactors. mdpi.comrsc.org Continuous flow systems can mitigate these risks by using small reactor volumes and providing superior heat and mass transfer. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat dissipation. rsc.org |
| Scalability | Scaling up can be challenging and require significant process redesign. | Readily scalable by extending the operation time or by numbering up reactors. mdpi.com |
| Reproducibility | Can be subject to variations between batches. | High reproducibility due to precise control over reaction parameters. |
| Reaction Time | Often requires longer reaction times for completion. | Can significantly reduce reaction times due to enhanced mixing and heat transfer. |
Future work in this area will involve the development of robust flow protocols for the synthesis and derivatization of this compound. This will necessitate the optimization of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry within a flow reactor. Furthermore, the integration of these flow processes with automated platforms, incorporating real-time monitoring and feedback control, will enable the on-demand synthesis of a library of derivatives for various applications. mdpi.com
Exploration of Novel Catalytic Transformations
The sulfonyl chloride functional group is a versatile handle for a variety of chemical transformations. While its use in the formation of sulfonamides and sulfonate esters is well-established, there is significant potential for exploring novel catalytic reactions involving this compound.
One area of interest is the development of transition metal-catalyzed cross-coupling reactions. For instance, the desulfonylative coupling of arenesulfonyl chlorides with various coupling partners could provide a new route to biaryl compounds or other functionalized aromatic systems. The ortho-propyl group may influence the efficiency and selectivity of these reactions through steric effects on the catalytic cycle.
| Catalytic Transformation | Catalyst System | Potential Product |
| Suzuki-Miyaura Coupling | Palladium catalyst with a suitable ligand | 2-Propyl-1,1'-biphenyl derivatives |
| Sonogashira Coupling | Palladium and copper co-catalysis | 1-(Alkyn-1-yl)-2-propylbenzene derivatives |
| C-H Activation/Functionalization | Rhodium or Iridium catalyst | Annulated sulfur-containing heterocycles |
| Reductive Desulfonylation | Nickel or Iron catalyst | Propylbenzene (B89791) |
Investigating these novel catalytic transformations will require the screening of different catalysts, ligands, and reaction conditions to achieve optimal reactivity and selectivity. The discovery of new catalytic methods for the functionalization of this compound will significantly broaden its synthetic utility and provide access to novel molecular architectures.
Functionalization for Emerging Applications (Excluding Prohibited Categories)
The unique structural and electronic properties of derivatives of this compound make them attractive candidates for a range of emerging applications in materials science and medicinal chemistry.
In the realm of materials science, the incorporation of the 2-propylbenzenesulfonyl moiety into polymers or organic electronic materials could impart desirable properties. For example, the bulky propyl group could influence the packing and morphology of organic semiconductors, potentially affecting their charge transport characteristics.
In medicinal chemistry, sulfonamides are a well-known class of compounds with a broad spectrum of biological activities. nih.gov The synthesis of a diverse library of sulfonamide derivatives from this compound could lead to the discovery of new therapeutic agents. The ortho-propyl group can influence the pharmacokinetic and pharmacodynamic properties of these molecules by altering their solubility, metabolic stability, and binding interactions with biological targets.
| Application Area | Potential Derivative | Desired Property |
| Organic Electronics | Conjugated polymers containing the 2-propylbenzenesulfonyl group | Modified solubility and solid-state packing |
| Agrochemicals | Sulfonamide derivatives with herbicidal or fungicidal activity | Enhanced efficacy and selectivity |
| Medicinal Chemistry | Bioactive sulfonamides targeting specific enzymes or receptors | Improved potency and pharmacokinetic profile |
Future research in this direction will involve the rational design and synthesis of novel derivatives of this compound and the evaluation of their properties in the context of these emerging applications.
Mechanistic Deepening through Advanced Analytical and Computational Techniques
A thorough understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. For reactions involving this compound, a combination of advanced analytical and computational techniques can provide deep mechanistic insights.
The solvolysis of arenesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov However, the presence of the ortho-propyl group in this compound could potentially lead to deviations from this behavior.
Advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies, can be employed to monitor the progress of reactions in real-time and identify reactive intermediates. These experimental data can then be complemented by computational modeling using density functional theory (DFT) to elucidate transition state structures and reaction pathways.
| Technique | Information Gained |
| In-situ NMR/IR Spectroscopy | Identification of intermediates and reaction kinetics. |
| Kinetic Isotope Effect Studies | Probing the nature of bond-breaking and bond-forming steps in the rate-determining step. |
| Density Functional Theory (DFT) | Calculation of transition state energies and reaction profiles. |
| Crystallography | Determination of the solid-state structure of derivatives to understand intermolecular interactions. |
By combining experimental and computational approaches, a detailed mechanistic understanding of the reactivity of this compound can be achieved. This knowledge will be invaluable for the rational design of new reactions and the optimization of existing synthetic protocols.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Propylbenzene-1-sulfonyl chloride, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sulfonation of 2-propylbenzene followed by chlorination. For example, sulfonation can be achieved using concentrated sulfuric acid at 80–100°C for 4–6 hours, followed by treatment with chlorinating agents like PCl₅ or SOCl₂ under anhydrous conditions. Reaction optimization includes controlling temperature (e.g., maintaining <100°C to avoid decomposition) and stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonic acid to PCl₅). Solvent selection (e.g., dichloromethane or benzene) is critical for solubility and yield .
Q. How is this compound characterized analytically, and what parameters are critical for validation?
- Methodological Answer : Characterization employs NMR (¹H and ¹³C), FT-IR, and HPLC. For NMR, key signals include the sulfonyl chloride group (δ 3.5–4.0 ppm for ¹H in DMSO-d₆) and aromatic protons (δ 7.2–7.8 ppm). FT-IR confirms the S=O stretch (1350–1370 cm⁻¹) and S-Cl (530–580 cm⁻¹). HPLC purity assessment uses a C18 column with a mobile phase of methanol:buffer (65:35) at pH 4.6, monitoring retention times against standards .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage requires anhydrous conditions (desiccator with P₂O₅), inert atmosphere (argon or nitrogen), and temperatures below –20°C. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation trends .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or HPLC retention times) be resolved during characterization?
- Methodological Answer : Contradictions may arise from impurities or solvent effects. Cross-validate using multiple techniques:
- NMR : Compare experimental shifts with computed spectra (e.g., using ACD/Labs or ChemDraw).
- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-Cl]⁻) to rule out byproducts.
- X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) via a two-step mechanism:
Formation of a tetrahedral intermediate (attack by nucleophile on sulfur).
Elimination of Cl⁻ to yield sulfonamides or sulfonate esters. Kinetic studies (e.g., monitoring by in situ IR) reveal rate dependence on solvent polarity and nucleophile strength .
Q. How can this compound be utilized in the synthesis of complex biomolecules (e.g., peptide modifications)?
- Methodological Answer : The compound serves as a sulfonating agent for cysteine residues in peptides. Protocol:
- Dissolve the peptide in anhydrous DMF.
- Add 1.2 equivalents of this compound and 2 equivalents of DIEA.
- React at 0°C for 30 minutes, followed by purification via reverse-phase HPLC. Confirm modification via MALDI-TOF MS .
Q. What solvent systems are optimal for enhancing the solubility of this compound in biphasic reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while benzene or dichloromethane improve phase separation in biphasic systems. Solubility can be quantified via UV-Vis spectroscopy (λ_max ≈ 260 nm) in varying solvent ratios .
Safety and Handling
Q. What safety protocols mitigate risks associated with this compound’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
